

A Technical Guide to Cy3.5 Dye: Structure, Modifications, and Experimental Applications

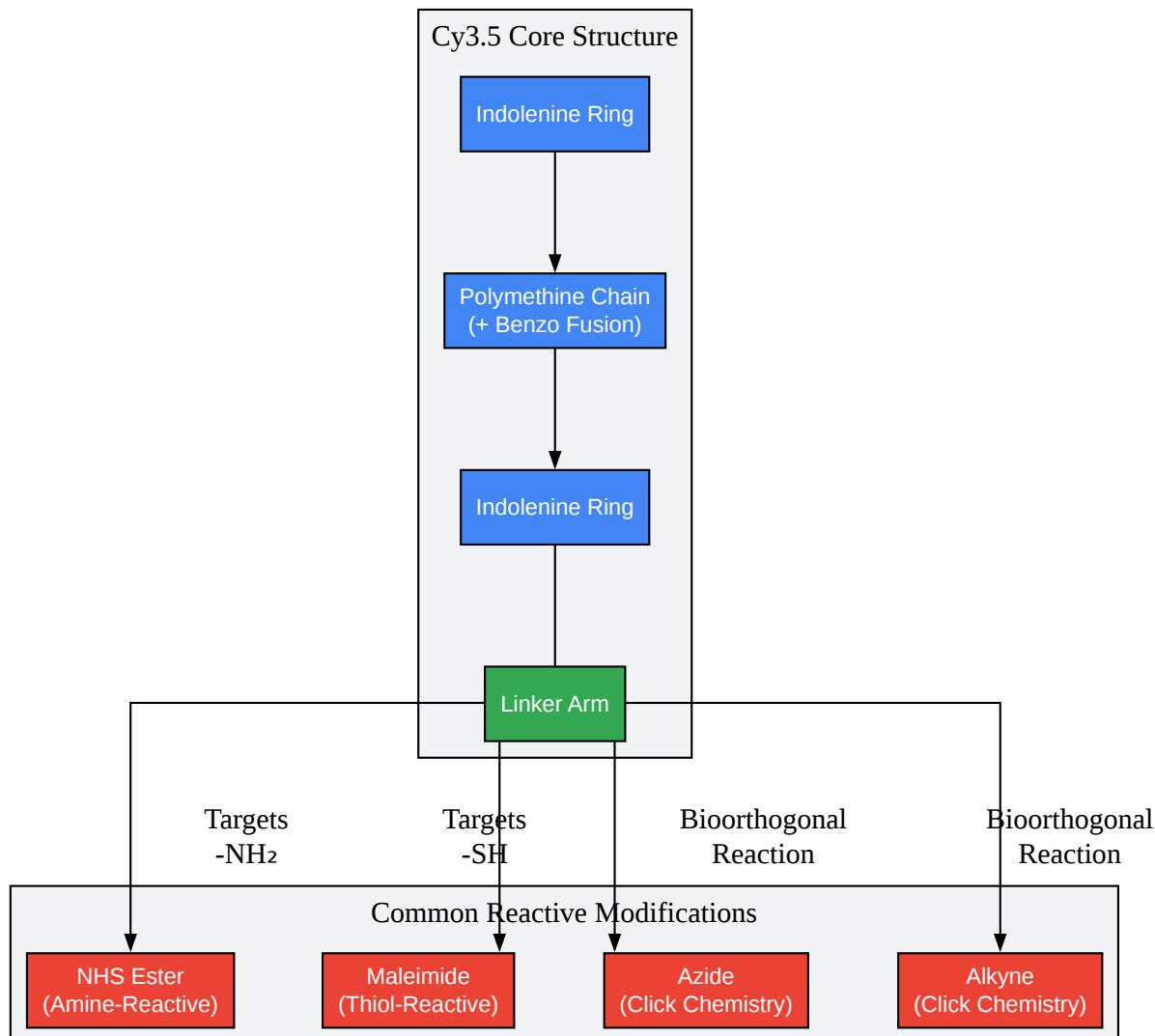
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3.5

Cat. No.: B12953943

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the cyanine dye **Cy3.5**, a versatile orange-red fluorophore widely used in biological research. We will explore its core chemical structure, key photophysical properties, common reactive modifications for bioconjugation, and detailed experimental protocols for its application.

Core Structure of Cyanine Dyes

Cyanine dyes are a class of synthetic fluorophores characterized by two nitrogen-containing heterocycles joined by a polymethine chain.^{[1][2]} The length of this conjugated chain is a primary determinant of the dye's absorption and emission wavelengths; longer chains result in longer wavelengths, shifting the fluorescence towards the near-infrared (NIR) spectrum.^[3]

The **Cy3.5** dye is a member of the indolenine-based cyanine family.^[3] The ".5" suffix in its name indicates the presence of a benzo-fused ring on the indolenine heterocycles.^{[3][4]} This structural addition shifts the spectral properties compared to its parent dye, Cy3. Many cyanine dyes, including **Cy3.5**, are available in sulfonated and non-sulfonated forms. Sulfonation adds charged sulfo-groups that significantly increase water solubility, which can prevent aggregation when labeling biomolecules.^{[2][3]}

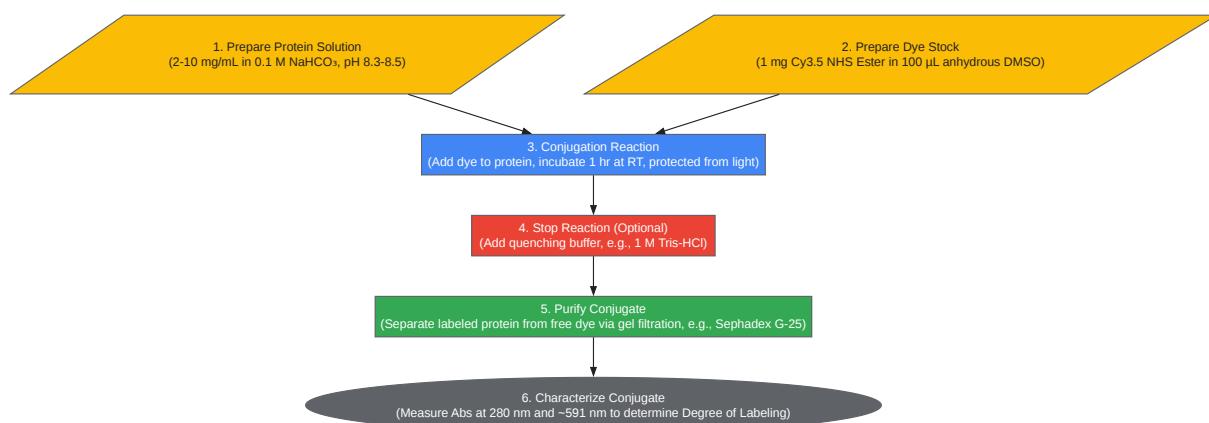
[Click to download full resolution via product page](#)

Figure 1: Conceptual diagram of the **Cy3.5** core structure and its common reactive modifications.

Photophysical Properties

Cy3.5 is valued for its brightness, high molar extinction coefficient, and good photostability.^[5] Its spectral characteristics make it suitable for a wide range of fluorescence applications,

including microscopy, flow cytometry, and immunoassays.[\[5\]](#)[\[6\]](#) The key quantitative properties are summarized below.


Property	Value	References
Excitation Maximum (λ_{ex})	~581 - 591 nm	[5] [6] [7] [8]
Emission Maximum (λ_{em})	~596 - 604 nm	[5] [6] [7] [9]
Molar Extinction Coefficient (ϵ)	~110,000 - 116,000 $\text{M}^{-1}\text{cm}^{-1}$	[6] [7] [10]
Fluorescence Quantum Yield (Φ)	~0.35	[6] [7]
Recommended Laser Lines	555 nm, 561 nm	
Common Filter Set	TRITC (Tetramethylrhodamine) compatible	[2]

Modifications for Bioconjugation

To be used as a biological label, the **Cy3.5** fluorophore is functionalized with a reactive group that can form a stable, covalent bond with a target biomolecule.

- **Amine-Reactive Cy3.5 (NHS Ester):** The most common amine-reactive form is the N-hydroxysuccinimide (NHS) ester.[\[11\]](#) **Cy3.5** NHS ester reacts efficiently with primary amines ($-\text{NH}_2$) found on the N-terminus of proteins and the side chain of lysine residues under mild basic conditions (pH 8.3-8.5) to form a stable amide bond.[\[6\]](#)[\[12\]](#) This chemistry is also used for labeling amine-modified oligonucleotides.[\[6\]](#)
- **Thiol-Reactive Cy3.5 (Maleimide):** The maleimide functional group reacts specifically with free sulfhydryl groups ($-\text{SH}$), typically found on cysteine residues.[\[13\]](#) This reaction occurs optimally at a neutral pH range (6.5-7.5) and forms a stable thioether bond.[\[13\]](#) This method is particularly useful when amine-based labeling might interfere with a protein's function, such as at an antibody's antigen-binding site.[\[13\]](#) If free thiols are not naturally present, they can be generated by reducing disulfide bonds with agents like DTT or TCEP.[\[13\]](#)[\[14\]](#)
- **Bioorthogonal Cy3.5 (Click Chemistry):** For highly specific labeling in complex biological environments, **Cy3.5** is available with bioorthogonal reactive groups like azides or alkynes.

- **Cy3.5 Azide** can be conjugated to alkyne-modified biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[10][15] It can also react with strained cyclooctynes (e.g., DBCO) in a copper-free, strain-promoted reaction (SPAAC).[16]
- **Cy3.5 Alkyne** contains a terminal alkyne group for CuAAC reactions with azide-modified molecules.[17][18]

[Click to download full resolution via product page](#)

Figure 2: Standard workflow for labeling a protein with **Cy3.5 NHS Ester**.

Experimental Protocols

The following are generalized protocols for common labeling procedures. Optimal conditions, particularly the dye-to-protein molar ratio, should be determined empirically for each specific application.[6]

This protocol is adapted for labeling 1 mg of a typical IgG antibody (MW ~150 kDa).

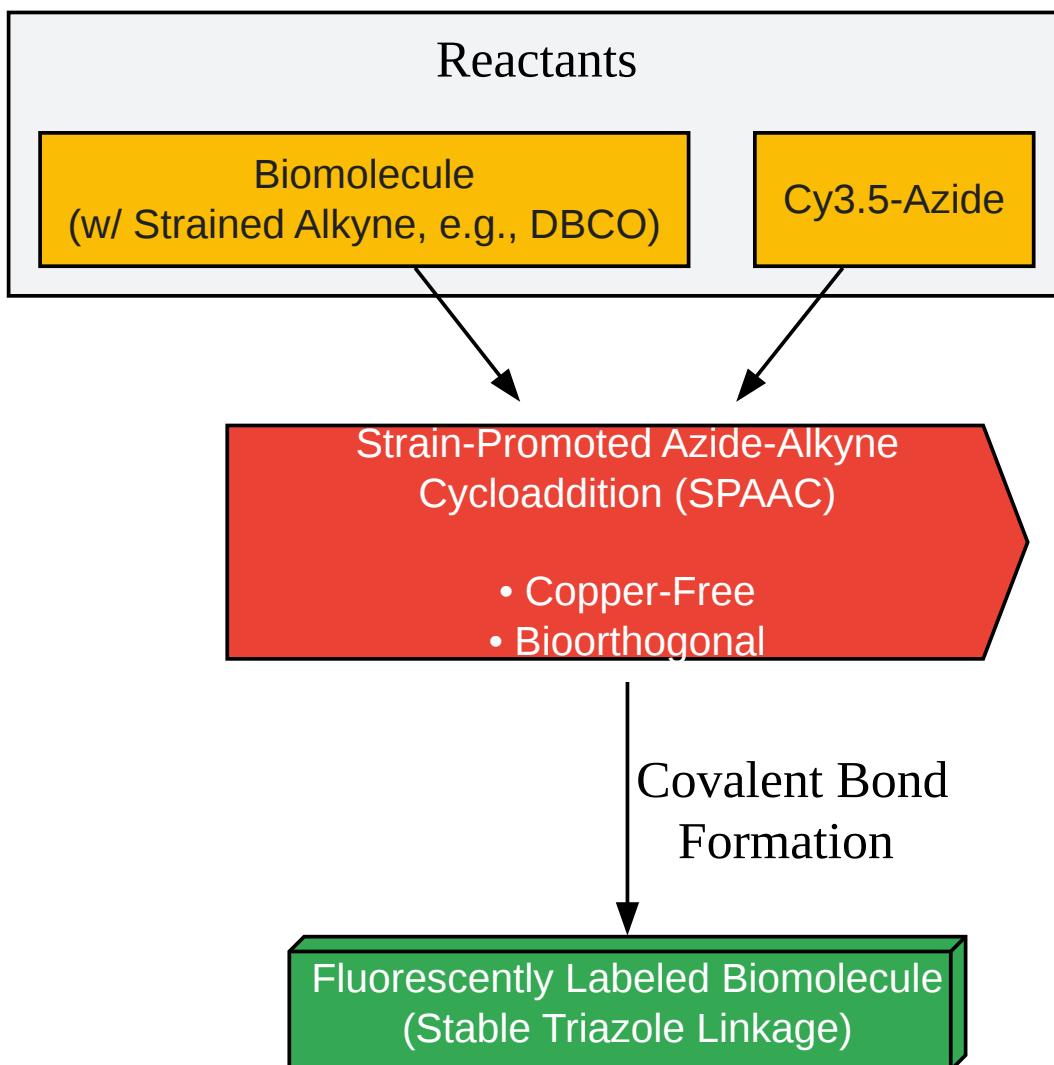
Materials:

- Protein (antibody) solution (2-10 mg/mL)

- **Cy3.5** NHS Ester
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[11][12]
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[6]
- Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 8.0[6]
- Purification: Gel filtration column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4[13]

Procedure:

- Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[19] Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.[12]
- Dye Preparation: Allow the vial of **Cy3.5** NHS Ester to warm to room temperature before opening. Immediately before use, prepare a 10 mg/mL stock solution by dissolving 1 mg of the dye in 100 μ L of anhydrous DMSO.[19] Vortex to ensure it is fully dissolved.[6]
- Conjugation: While stirring the protein solution, slowly add the calculated volume of dye solution. A starting molar ratio of 10-15 moles of dye per mole of protein is recommended.[6] Incubate the reaction for 60 minutes at room temperature, protected from light.[6]
- Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM.[6] Incubate for an additional 15-30 minutes.
- Purification: Separate the **Cy3.5**-protein conjugate from unreacted free dye using a gel filtration column.[6] The labeled protein will elute first. Collect the colored fractions and combine them.
- Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~591 nm (for **Cy3.5**).[6]


This protocol is suitable for proteins with available cysteine residues.

Materials:

- Protein solution (2-10 mg/mL)
- **Cy3.5** Maleimide
- Reaction Buffer: PBS, pH 7.2-7.4, or other amine-free buffer at pH 6.5-7.5.[[13](#)]
- Reducing Agent (optional): Dithiothreitol (DTT) or TCEP.
- Anhydrous DMSO or DMF[[13](#)]
- Purification: Gel filtration column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation: Dissolve the protein in the Reaction Buffer. The recommended concentration is 2-10 mg/mL.[[13](#)]
- Reduction (Optional): If the protein lacks free sulfhydryl groups, reduce disulfide bonds by adding a 10-fold molar excess of DTT or TCEP and incubating for 30 minutes at room temperature.[[14](#)] If DTT is used, it must be removed by a desalting column before adding the maleimide dye.[[14](#)][[20](#)] TCEP does not need to be removed.[[14](#)]
- Dye Preparation: Prepare a 10 mg/mL stock solution of **Cy3.5** maleimide in anhydrous DMSO immediately before use.[[21](#)]
- Conjugation: Add a 10:1 to 20:1 molar ratio of dye to protein.[[14](#)][[21](#)] Mix well and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[[14](#)][[21](#)]
- Purification: Purify the conjugate from unreacted dye using a gel filtration column as described in the NHS ester protocol.[[21](#)]
- Storage: Store the final conjugate at 4°C, protected from light. For long-term storage, add a carrier protein (e.g., 0.1% BSA), aliquot, and store at -20°C or -80°C.[[21](#)]

[Click to download full resolution via product page](#)

Figure 3: Bioorthogonal labeling via copper-free Click Chemistry using **Cy3.5-Azide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Guide to Cyanine Dyes: Cy7, Cy5, Cy5.5, Cy3 [bocsci.com]
- 5. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyanine3.5 dimethyl, 42849-61-6 | BroadPharm [broadpharm.com]
- 8. Spectrum [Cy3.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. omicem.com [omicem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. lumiprobe.com [lumiprobe.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Cyanine 3.5 alkyne [equivalent to Cy3.5® alkyne] | AAT Bioquest [aatbio.com]
- 19. genecopoeia.com [genecopoeia.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [A Technical Guide to Cy3.5 Dye: Structure, Modifications, and Experimental Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12953943#cy3-5-dye-structure-and-modifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com